molecular formula C18H15N3O4S B2868416 N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946202-65-9

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2868416
CAS No.: 946202-65-9
M. Wt: 369.4
InChI Key: KONIMBSHXVPGPA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzo[d]thiazole moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethylamine and 5-methoxybenzo[d]thiazole-2-amine intermediates. These intermediates are then coupled with 5-methylisoxazole-3-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or activator of key proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: shares similarities with other compounds that have furan, benzo[d]thiazole, and isoxazole moieties. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-11-8-15(20-25-11)17(22)21(10-13-4-3-7-24-13)18-19-14-9-12(23-2)5-6-16(14)26-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONIMBSHXVPGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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